molecular formula C7H8F7I B1390799 1,1,1,2,2,3,3-Heptafluoro-7-iodoheptane CAS No. 2967-60-4

1,1,1,2,2,3,3-Heptafluoro-7-iodoheptane

Cat. No.: B1390799
CAS No.: 2967-60-4
M. Wt: 352.03 g/mol
InChI Key: MGAFZAISKPGHKL-UHFFFAOYSA-N
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Description

1,1,1,2,2,3,3-Heptafluoro-7-iodoheptane is a halogenated organic compound with the molecular formula C7H8F7I. It is characterized by the presence of seven fluorine atoms and one iodine atom attached to a heptane backbone. This compound is notable for its unique chemical properties, which make it useful in various scientific and industrial applications .

Scientific Research Applications

1,1,1,2,2,3,3-Heptafluoro-7-iodoheptane is utilized in various scientific research fields:

Preparation Methods

The synthesis of 1,1,1,2,2,3,3-Heptafluoro-7-iodoheptane typically involves the halogenation of heptane derivatives. One common method is the fluorination of heptane followed by iodination. The reaction conditions often require the use of specific catalysts and controlled environments to ensure the selective addition of halogen atoms. Industrial production methods may involve large-scale halogenation processes using specialized equipment to handle the reactive intermediates and final product .

Chemical Reactions Analysis

1,1,1,2,2,3,3-Heptafluoro-7-iodoheptane undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles under suitable conditions, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form higher oxidation state products or reduction to remove halogen atoms.

    Addition Reactions: The fluorine atoms can participate in addition reactions with other chemical species, altering the compound’s structure and properties.

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

1,1,1,2,2,3,3-Heptafluoro-7-iodoheptane can be compared with other halogenated heptane derivatives, such as:

    1,1,1,2,2,3,3-Heptafluoro-7-chloroheptane: Similar in structure but with a chlorine atom instead of iodine, leading to different reactivity and applications.

    1,1,1,2,2,3,3-Heptafluoro-7-bromoheptane:

    1,1,1,2,2,3,3-Heptafluoro-7-fluoroheptane: With a fluorine atom, this compound exhibits distinct reactivity compared to its iodine-containing counterpart.

The uniqueness of this compound lies in its combination of fluorine and iodine atoms, which confer specific chemical properties that are valuable in various applications .

Properties

IUPAC Name

1,1,1,2,2,3,3-heptafluoro-7-iodoheptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F7I/c8-5(9,3-1-2-4-15)6(10,11)7(12,13)14/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGAFZAISKPGHKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCI)CC(C(C(F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F7I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50662975
Record name 1,1,1,2,2,3,3-Heptafluoro-7-iodoheptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50662975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2967-60-4
Record name 1,1,1,2,2,3,3-Heptafluoro-7-iodoheptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50662975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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